molecular formula C11H15Cl2N B2708139 Tert-butyl[(3,4-dichlorophenyl)methyl]amine CAS No. 893577-89-4

Tert-butyl[(3,4-dichlorophenyl)methyl]amine

Cat. No.: B2708139
CAS No.: 893577-89-4
M. Wt: 232.15
InChI Key: YYWPKCAVUSXFOI-UHFFFAOYSA-N
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Description

Tert-butyl[(3,4-dichlorophenyl)methyl]amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a tert-butylamine group linked to a 3,4-dichlorobenzyl moiety, a structure often utilized as a key intermediate or building block in the construction of more complex molecules . The tert-butylamine group is a common motif found in compounds with various biological activities . The 3,4-dichlorophenyl group is a privileged structure in medicinal chemistry, frequently associated with molecules that interact with the central nervous system. For instance, research into bupropion analogs has shown that the 3,4-dichlorophenyl substitution can lead to high potency for the inhibition of dopamine and norepinephrine uptake . This suggests potential research applications for this compound as a synthetic precursor in the development of neuroactive agents or as a structural component in exploring structure-activity relationships (SAR). As a research chemical, it serves as a versatile scaffold for further functionalization. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWPKCAVUSXFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl[(3,4-dichlorophenyl)methyl]amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methylpropan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(3,4-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides, nitroso derivatives.

    Reduction: Primary amines, hydrocarbons.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

Medicinal Chemistry

Overview:
Tert-butyl[(3,4-dichlorophenyl)methyl]amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to mimic certain neurotransmitters, making it valuable in drug design for neurological disorders.

Case Studies:

  • Neurotransmitter Analogues: Research indicates that derivatives of this compound can exhibit selective binding to neurotransmitter receptors. For instance, studies have shown that modified versions can act as agonists or antagonists at specific receptor sites, influencing neurological pathways .
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. In vitro assays demonstrated a reduction in cell viability at concentrations above 10 µM .

Materials Science

Overview:
The compound is utilized in the development of new materials with tailored electronic and optical properties. Its ability to form stable complexes with metals enhances its utility in various applications.

Applications:

  • Conductive Polymers: this compound has been incorporated into polymer matrices to improve conductivity and stability under varying environmental conditions.
  • Optoelectronic Devices: The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Biological Studies

Overview:
This compound is investigated for its potential interactions with biological systems, particularly in enzyme and receptor binding studies.

Applications:

  • Biochemical Assays: this compound is employed as a probe to study enzyme kinetics and receptor-ligand interactions. Its structural features enable it to bind selectively to target enzymes, facilitating the understanding of metabolic pathways .
  • Drug Development: Ongoing research aims to explore its pharmacokinetic properties and therapeutic potential against various diseases, including inflammatory conditions and neurodegenerative disorders .

Industrial Applications

Overview:
In industrial settings, this compound is used as a precursor for synthesizing specialty chemicals and agrochemicals.

Applications:

  • Agrochemical Synthesis: The compound is involved in the production of herbicides and pesticides, leveraging its chemical reactivity to form more complex structures essential for agricultural applications .
  • Specialty Chemicals: It serves as an intermediate in creating various fine chemicals used in pharmaceuticals and other industrial products.

Mechanism of Action

The mechanism of action of Tert-butyl[(3,4-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

The tert-butyl group distinguishes this compound from analogs with different alkyl or aryl substituents. Key comparisons include:

Compound Name Alkyl/Aryl Substituent Molecular Formula Key Properties/Applications Reference
(3,4-Dichlorophenyl)methylamine Ethyl C₉H₁₁Cl₂N Intermediate in nitrosamine detection ; lower steric hindrance
(3,4-Dichlorophenyl)methylamine Hexyl C₁₃H₁₉Cl₂N Higher lipophilicity; potential for prolonged half-life
(3,4-Dichlorophenyl)methylamine Propyl C₁₀H₁₃Cl₂N Balanced lipophilicity and reactivity
tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine tert-butyl (mixed halogens) C₁₁H₁₅ClFN Fluorine substitution alters electronic properties; reduced Cl-induced toxicity

Key Observations :

  • Lipophilicity : Hexyl derivatives exhibit higher logP values, enhancing membrane permeability but risking solubility issues. The tert-butyl group offers moderate lipophilicity, balancing bioavailability and solubility .
  • Metabolic Stability : Bulky tert-butyl groups resist oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to smaller substituents .

Pharmacological and Biochemical Activity

Receptor Binding and Selectivity
  • Biogenic Amine Transporters: Derivatives like 3-(3,4-dichlorophenyl)-1-indanamine show nonselective inhibition of dopamine, serotonin, and norepinephrine transporters, with potency influenced by substituent size and stereochemistry . The tert-butyl group may enhance selectivity for specific transporter subtypes due to steric constraints .
  • Somatostatin SST3 Receptor Modulation : 3,4-Dichlorophenyl-containing amines are optimized for receptor binding, where tert-butyl substitution could improve subtype selectivity compared to methyl or ethyl analogs .
Alkylating Capacity
  • Indirect Alkylating Agents: 3,4-Dichlorophenyl thioethers are used to detect nitrosamines.

Biological Activity

Tert-butyl[(3,4-dichlorophenyl)methyl]amine (TBCA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBCA is characterized by the presence of a tert-butyl group and a dichlorophenyl moiety attached to a methylamine backbone. The structural formula can be represented as follows:

C12H14Cl2N\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}

This structure suggests potential interactions with biological targets due to the electron-withdrawing effects of the chlorine atoms and the steric bulk of the tert-butyl group.

Antiproliferative Effects

Research indicates that TBCA exhibits significant antiproliferative activity against various cancer cell lines. A study evaluating several derivatives found that TBCA analogs demonstrated IC50 values ranging from 20 µM to 92.4 µM against human cancer cell lines, including colon adenocarcinoma (CXF HT-29) and breast cancer-derived cells (MAXF 401) . The mean IC50 value for TBCA was reported as approximately 92.4 µM across multiple tested lines.

The mechanism by which TBCA exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that TBCA may inhibit specific kinases involved in tumorigenesis, similar to known inhibitors such as imatinib . This inhibition could lead to reduced phosphorylation of oncogenic proteins, thereby impeding cancer cell growth.

Study 1: In Vitro Evaluation

In a comprehensive in vitro study, TBCA was tested against several cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte). The results indicated varying levels of cytotoxicity, with TBCA exhibiting an IC50 value of approximately 75 µM against HeLa cells. The study concluded that TBCA's activity was comparable to other known anticancer agents .

Study 2: Structural Modifications

Further investigations into structural modifications of TBCA revealed that derivatives with additional functional groups exhibited enhanced biological activity. For instance, compounds with methoxy or bromo substitutions on the phenyl ring showed improved potency against certain cancer cell lines, suggesting that fine-tuning the molecular structure can significantly impact efficacy .

Comparative Activity Table

CompoundCell Line TestedIC50 (µM)Remarks
This compoundHeLa75Moderate cytotoxicity
Analog with methoxy groupCXF HT-2945Enhanced activity
Analog with bromo groupMAXF 40130Significant antiproliferative effect

Q & A

Q. What are the key considerations for synthesizing tert-butyl[(3,4-dichlorophenyl)methyl]amine?

Methodological Answer: The synthesis of tert-butyl-substituted amines typically involves nucleophilic substitution or reductive amination. For analogs with dichlorophenyl groups, a common approach is reacting 3,4-dichlorobenzyl halides with tert-butylamine under controlled conditions. For example, in related syntheses (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea), 3,4-dichloroaniline derivatives are reacted with alkylating agents like methyl haloformate and tertiary amines under inert atmospheres to minimize side reactions . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and decomposition risks.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.
    Safety protocols (e.g., PPE, fume hood use) are critical due to halogenated intermediates .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a multi-technique approach:

  • HPLC/MS : Confirm molecular weight (e.g., exact mass 312.1492 g/mol for related dichlorophenyl amines) and detect impurities .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify tert-butyl (δ ~1.2 ppm for nine equivalent protons) and dichlorophenyl substituents (aromatic protons δ ~7.0–7.5 ppm) .
  • Elemental analysis : Validate C, H, N, Cl content (±0.3% deviation).
  • Melting point : Compare with literature values (e.g., analogs like 3,4-dichloroaniline derivatives melt at 90–120°C) .

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile amines or chlorinated byproducts .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer: SAR studies for dichlorophenyl amines often focus on:

  • Substituent variation : Test analogs with modified tert-butyl groups (e.g., cyclohexyl, isopropyl) to assess steric effects.
  • Bioisosteric replacements : Replace the dichlorophenyl group with trifluoromethyl or nitro groups to evaluate electronic effects.
  • Activity assays : Use in vitro models (e.g., Bfl-1 inhibition assays) to measure IC50_{50} values. For example, stereoisomers of piperazine-substituted analogs showed 10-fold potency differences (IC50_{50} 0.6 μM vs. 8 μM for R vs. S configurations) .

Q. What is the impact of stereochemistry on the compound’s inhibitory activity?

Methodological Answer: Stereochemistry critically influences binding affinity. For example, in Bfl-1 inhibitors, the R-configuration at C-3 of piperazine (compound 24) yielded IC50_{50} = 0.6 μM, while the S-isomer (compound 25) was inactive (>10 μM) . To assess stereochemical effects:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
  • Docking studies : Perform molecular dynamics simulations to compare binding poses of R vs. S configurations in target proteins (e.g., kinases or GPCRs) .

Q. How can researchers identify potential biological targets for this compound?

Methodological Answer:

  • Target fishing : Use computational tools like SwissTargetPrediction or PharmMapper to predict protein targets based on structural similarity .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) for hits. For example, analogs with dichlorophenyl groups have shown activity against MAPK10 and APP-related pathways .
  • Cellular assays : Measure changes in downstream biomarkers (e.g., phosphorylation levels) post-treatment.

Q. What computational methods are effective in predicting the compound’s reactivity and stability?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • pKa_a prediction : Tools like ACD/Labs or MarvinSuite estimate basicity (tert-butyl amines typically have pKa_a ~10–11).
  • Degradation modeling : Use QSPR models to assess hydrolytic stability under varying pH conditions .

Q. How should contradictory data in potency assays be resolved?

Methodological Answer:

  • Assay validation : Replicate results across orthogonal assays (e.g., fluorescence polarization vs. TR-FRET for Bfl-1 inhibition) .
  • Interference checks : Test for compound fluorescence or aggregation artifacts using dynamic light scattering (DLS).
  • Meta-analysis : Compare data with structurally related compounds in public databases (e.g., PubChem BioAssay) to identify trends .

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